molecular formula C19H16Cl2N2O3 B11267931 Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B11267931
M. Wt: 391.2 g/mol
InChI Key: AQJAJDPBJYJGAW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with a 7-chloro group, a 4-((4-chlorobenzyl)amino) moiety, and an ethyl ester at position 2. The compound’s structure combines halogenated and aromatic functionalities, which are common in pharmacologically active molecules targeting enzymes or receptors. Its synthesis likely follows routes similar to related quinoline esters, involving condensation of substituted aminobenzaldehydes with diethyl malonate , followed by halogenation and amination steps .

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

AQJAJDPBJYJGAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Catalytic Enhancements

Incorporating potassium iodide (5 mol%) during the alkylation step accelerates the reaction by facilitating the SN2 mechanism, reducing reaction time to 5 hours. Similarly, using microwave irradiation (100°C, 300 W) for cyclocondensation cuts the duration to 2 hours with comparable yields.

Solvent and Temperature Effects

ParameterCondition 1Condition 2Optimal Condition
Solvent TolueneDMFToluene
Temperature 80°C120°C100°C
Yield 68%72%75%

Challenges and Mitigation Strategies

  • Impurity Formation : Dialkylated byproducts are minimized by maintaining a 1:1.2 amine:alkylating agent ratio.

  • Ester Hydrolysis : Basic conditions during alkylation are avoided to prevent ester cleavage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step processes. The compound can be synthesized through the reaction of appropriate quinoline derivatives with chlorinated benzyl amines, followed by esterification and cyclization reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of quinoline derivatives, including this compound. For instance, derivatives of quinoline have shown significant antibacterial effects against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its molecular structure. The presence of the chloro and benzyl groups plays a crucial role in enhancing its biological activity. SAR studies suggest that electron-withdrawing groups like chlorine increase the compound's potency against microbial targets .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of quinoline derivatives, including this compound, showed significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis . This finding highlights the potential for developing new antibiotics based on quinoline scaffolds.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, derivatives similar to this compound were tested against breast cancer cell lines. Results indicated that these compounds could induce significant cell death through apoptosis mechanisms . This suggests a pathway for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent patterns, which influence electronic, steric, and solubility properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Quinoline Derivatives
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 7-Cl, 4-((4-Cl-benzyl)amino) C₉₉H₁₇Cl₂N₂O₃* Dual chloro-substitution; aromatic amino group
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-Cl C₁₂H₁₀ClNO₃ Single chloro substitution; simpler structure
Ethyl 4-((4-chlorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-Me, 4-((4-Cl-benzyl)amino) C₂₀H₁₈ClN₂O₃ Methyl at position 8 vs. chloro at 7; steric effects
BB14184 (Ethyl 7-chloro-4-((4-(methylsulfanyl)benzyl)amino)-2-oxo-...) 7-Cl, 4-((4-SMe-benzyl)amino) C₂₀H₁₉ClN₂O₃S Methylsulfanyl group enhances lipophilicity
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 4-Ph C₁₈H₁₄ClNO₃ Phenyl group at position 4; antifungal potential

Research Implications

The target compound’s dual chloro-substitution and aromatic amino group position it as a candidate for further pharmacological screening, particularly in infectious disease or oncology contexts. Structural analogs with methyl or sulfanyl groups (e.g., BB14184 ) highlight the tunability of quinoline derivatives for optimizing drug-like properties.

Biological Activity

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core structure characterized by a bicyclic aromatic system containing nitrogen. The presence of various functional groups, such as the ethyl ester and chloro substituents, enhances its chemical properties and biological interactions.

Property Details
Molecular Formula C18H17Cl2N3O3
Molecular Weight 372.25 g/mol
Chemical Class Quinoline derivative

Research indicates that this compound interacts with specific biological targets, potentially inhibiting key enzymes or receptors involved in disease processes. Its structural features allow it to bind effectively to microbial targets, suggesting a role in combating antibiotic resistance .

Antimicrobial Activity

This compound has shown significant antimicrobial properties in various studies:

  • In vitro Studies : The compound demonstrated inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics in some cases, indicating its potential as an alternative treatment .
  • Mechanistic Insights : Studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Anticancer Potential

The anticancer activity of this compound has also been investigated:

  • Cell Line Studies : this compound displayed cytotoxic effects against various cancer cell lines. For example, it reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Resistance : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and Staphylococcus aureus. Results indicated that the compound significantly inhibited growth at concentrations where traditional antibiotics failed .
  • Anticancer Research : In a comparative study with known anticancer agents, this compound showed superior cytotoxicity against ovarian cancer cells compared to standard treatments such as cisplatin .

Q & A

Q. What are the established synthetic routes for Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?

  • Methodological Answer : Two primary routes are documented:

Condensation with Diethyl Malonate : Reacting (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate using piperidine as a catalyst at 453 K, followed by extraction and recrystallization from ethyl acetate (yield: ~60-70%) .

Chlorination with POCl₃ : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with phosphoryl chloride (POCl₃) and benzyltriethylammonium chloride in acetonitrile. Optimized conditions (40°C for 30 min, reflux for 1 h) yield 70% ethyl 2,4-dichloroquinoline-3-carboxylate as the major product .
Key Table :

MethodReagents/ConditionsYieldBy-ProductsReference
Diethyl Malonate CondensationPiperidine, 453 K, ethyl acetate recrystallization~70%Minimal
POCl₃ ChlorinationBenzyltriethylammonium chloride, reflux70%30% dihydroquinoline derivative

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) confirms planar dihydroquinolin-2-one rings (r.m.s. deviation: 0.033 Å) and intermolecular N–H⋯O hydrogen bonding .
  • Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups. For example, the carbonyl stretch (C=O) appears at ~1700 cm⁻¹ in IR, and aromatic protons resonate at δ 6.8–8.2 ppm in ¹H NMR .
  • Chromatography : Silica-gel column chromatography (petroleum ether/ethyl acetate) and TLC monitor purity (>95%) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (e.g., acetonitrile or POCl₃ by-products) .
  • First Aid : For skin contact, rinse with water for 15 min; for ingestion, seek immediate medical attention .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Temperature Control : Lowering POCl₃ reaction temperatures to 40°C reduces decomposition, while extended reflux (1–2 h) maximizes chlorination .
  • Catalyst Screening : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reagent solubility and reaction rates in acetonitrile .
  • Workup Optimization : Cold-water quenching after POCl₃ reactions minimizes hydrolysis of the dichloroquinoline intermediate .

Q. What computational tools are recommended for analyzing crystal structures?

  • Methodological Answer :
  • SHELX Suite : For structure refinement, SHELXL97 handles high-resolution data and twinned crystals, while SHELXS97 solves phase problems via direct methods .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(8) motifs) and calculates packing similarity .
    Example : Mercury analysis of the title compound revealed a 50.3° twist between the carboxylate and quinoline planes, influencing solubility .

Q. How to address discrepancies in spectroscopic data between synthesis batches?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS to identify by-products (e.g., unreacted diethyl malonate or hydrolyzed intermediates) .
  • Deuterated Solvent Calibration : Standardize NMR conditions (e.g., DMSO-d₆ for consistent ¹H shifts) to resolve signal overlaps .
  • Cross-Validation : Compare X-ray data (bond lengths/angles) with DFT-optimized structures to confirm regiochemistry .

Q. What strategies enhance solubility for biological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO:water (1:9 v/v) or PEG-400 to solubilize the compound without precipitation .
  • Derivatization : Introduce polar groups (e.g., sulfonate or amine) at the 4-chlorobenzyl position while retaining activity .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

Q. How does substitution influence biological activity?

  • Methodological Answer :
  • Chlorine Positioning : The 7-chloro group enhances NAD(P)H:quinone oxidoreductase 1 inhibition (IC₅₀: ~10 µM), while the 4-chlorobenzyl moiety improves membrane permeability .
  • Dihydroquinoline Core : The 2-oxo-1,2-dihydroquinoline scaffold is critical for binding to T-type calcium channels (Ki: ~15 nM) .
    Key Table :
Modification SiteBiological ImpactMechanismReference
7-Cl substitution↑ Cytotoxicity (HeLa cells, IC₅₀: 8.2 µM)ROS generation via redox cycling
4-Chlorobenzylamino group↑ Blood-brain barrier penetrationLipophilicity enhancement

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